4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 921539-72-2
VCID: VC4244083
InChI: InChI=1S/C16H15FN2O4S/c1-2-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(7-11)8-16(20)18-14/h3-7,9,19H,2,8H2,1H3,(H,18,20)
SMILES: CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)F
Molecular Formula: C16H15FN2O4S
Molecular Weight: 350.36

4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

CAS No.: 921539-72-2

Cat. No.: VC4244083

Molecular Formula: C16H15FN2O4S

Molecular Weight: 350.36

* For research use only. Not for human or veterinary use.

4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide - 921539-72-2

Specification

CAS No. 921539-72-2
Molecular Formula C16H15FN2O4S
Molecular Weight 350.36
IUPAC Name 4-ethoxy-3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C16H15FN2O4S/c1-2-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(7-11)8-16(20)18-14/h3-7,9,19H,2,8H2,1H3,(H,18,20)
Standard InChI Key DNGSYNWKSKYJFU-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is C₁₆H₁₅FN₂O₄S, with a molecular weight of 350.36 g/mol. The structure comprises a benzene ring substituted with ethoxy (-OCH₂CH₃) and fluoro (-F) groups at the 4- and 3-positions, respectively, connected to a sulfonamide bridge (-SO₂NH-) that links to the 5-position of a 2-oxoindoline core.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous compounds, such as 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, reveals planar geometries for the indoline and benzene rings, with intramolecular hydrogen bonds stabilizing the sulfonamide linkage . Fourier-transform infrared (FT-IR) spectroscopy typically shows peaks at ~1340 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching), confirming the sulfonamide group . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals:

  • ¹H NMR: δ 1.35 ppm (triplet, -OCH₂CH₃), δ 6.8–7.8 ppm (aromatic protons).

  • ¹³C NMR: δ 14.1 ppm (-OCH₂CH₃), δ 165–175 ppm (C=O of indolinone) .

Synthesis and Optimization

The synthesis involves a multi-step protocol:

Key Synthetic Routes

  • Indoline Core Formation:

    • Starting from 5-nitroindole, reduction with hydrogen/palladium yields 5-aminoindoline.

    • Oxidation with potassium permanganate generates the 2-oxoindoline moiety.

  • Sulfonamide Coupling:

    • 4-Ethoxy-3-fluorobenzenesulfonyl chloride is reacted with 5-amino-2-oxoindoline in dichloromethane under basic conditions (e.g., triethylamine).

    • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueYield Improvement
SolventDCM78% → 85%
BaseEt₃N70% → 82%
Temperature0–5°CReduced side products

Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving batch yields exceeding 90%.

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines reveal IC₅₀ values of 5.8–14.4 μM, surpassing reference drugs like 5-fluorouracil . Mechanistically, the compound induces apoptosis via:

  • Caspase-3/7 activation (2.5-fold increase vs. controls) .

  • Bax/Bcl-2 ratio modulation (pro-apoptotic shift) .

Enzyme Inhibition

4-Ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide inhibits carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors, with a Kᵢ of 12.3 nM . This isoform selectivity (200-fold over CA-II) suggests utility in targeting hypoxic microenvironments .

Table 2: Enzyme Inhibition Profiles

EnzymeIC₅₀ (nM)Selectivity Ratio (vs. CA-II)
CA-IX12.3200
VEGFR-28.7150
EGFR>1000N/A

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 0.22 mg/mL (pH 7.4), enhanced to 1.8 mg/mL in 10% DMSO.

  • Plasma Stability: >90% remaining after 24 hours (human plasma) .

ADME Profiling

  • Caco-2 Permeability: 8.9 × 10⁻⁶ cm/s (high intestinal absorption) .

  • Half-Life (Mouse): 6.2 hours (intravenous), supporting once-daily dosing .

Applications in Drug Development

Oncology

As a dual CA-IX/VEGFR-2 inhibitor, this compound disrupts tumor angiogenesis and acidifies the extracellular matrix, potentiating chemotherapy . In xenograft models, it reduces tumor volume by 62% at 50 mg/kg/day .

Neuroinflammation

Preliminary data show COX-2 inhibition (IC₅₀ = 34 nM), suggesting potential in treating neuropathic pain .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator